N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide
Description
N'-(4,5-Dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide is a sulfonohydrazide derivative featuring a 4,5-dihydronaphtho[1,2-b]thiophene core linked to a 4-methoxybenzenesulfonyl group. This compound is structurally characterized by:
- Sulfonohydrazide backbone: The presence of the -SO₂-NH-NH-CO- moiety distinguishes it from simpler hydrazides or sulfonamides.
- Aromatic systems: The dihydronaphthothiophene ring provides π-conjugation, while the 4-methoxyphenyl group introduces electron-donating effects.
Synthetic routes for analogous compounds (e.g., hydrazinecarbothioamides and triazoles) suggest that the target molecule may be synthesized via nucleophilic addition of 4-methoxybenzenesulfonohydrazide to a thiophene carbonyl chloride precursor, followed by purification and characterization using IR, NMR, and mass spectrometry .
Properties
IUPAC Name |
N'-(4-methoxyphenyl)sulfonyl-4,5-dihydrobenzo[g][1]benzothiole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-26-15-8-10-16(11-9-15)28(24,25)22-21-20(23)18-12-14-7-6-13-4-2-3-5-17(13)19(14)27-18/h2-5,8-12,22H,6-7H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDIHCNAWZSLOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=C(S2)C4=CC=CC=C4CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide is a compound that has garnered attention for its potential biological activities. With the molecular formula C20H18N2O4S2 and a molecular weight of 414.5 g/mol, this compound is classified under hydrazide derivatives, which are known for their diverse pharmacological properties.
Biological Activity
The biological activity of hydrazide derivatives, including this compound, has been extensively studied. Key areas of activity include:
- Antimicrobial Activity : Hydrazides have demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that modifications in the hydrazone structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
- Antitumor Activity : Research suggests that certain hydrazide derivatives exhibit cytotoxic effects on cancer cell lines. The presence of specific substituents on the hydrazone moiety can influence its antitumoral activity .
- Anti-inflammatory Properties : Some studies have reported that hydrazides possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various pathogens; structure-dependent efficacy. |
| Antitumor | Cytotoxic effects observed in cancer cell lines; influenced by substituents. |
| Anti-inflammatory | Potential to reduce inflammation; further research needed for clinical relevance. |
1. Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several hydrazone derivatives, including those structurally related to this compound. Results indicated notable inhibition against Staphylococcus aureus and Escherichia coli, with growth inhibition zones ranging from 14 to 17 mm depending on the compound's structure .
2. Antitumor Activity
Another investigation focused on the cytotoxic effects of various hydrazide derivatives on human cancer cell lines. The study found that specific modifications in the chemical structure significantly enhanced the compounds' ability to induce apoptosis in cancer cells, highlighting the importance of structural diversity in drug design .
3. Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory potential of hydrazides. In vitro assays demonstrated that certain derivatives could effectively inhibit pro-inflammatory cytokines, suggesting a mechanism that could be exploited for therapeutic purposes in inflammatory conditions .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into how structural variations impact biological activity and help identify potential mechanisms of action.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anti-inflammatory Activity :
Research indicates that hydrazone derivatives, including compounds similar to N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide, exhibit anti-inflammatory properties by modulating cytokine production in macrophages. These compounds can inhibit the secretion of interleukin-1β and prostaglandin E2, which are critical mediators in inflammatory processes . -
Anticancer Properties :
There is growing interest in the anticancer potential of hydrazone derivatives. Studies suggest that the structural features of such compounds can lead to selective cytotoxicity against cancer cells while sparing normal cells. The naphtho-thiophene structure may enhance this selectivity due to its interaction with specific biological targets . -
Antimicrobial Activity :
Compounds with similar structures have demonstrated antimicrobial effects against various pathogens. The sulfonamide group is known for its antibacterial properties, which may be applicable in developing new antimicrobial agents .
Analytical Applications
-
Detection and Quantification :
Hydrazone derivatives have been utilized as reagents in analytical chemistry for the detection and quantification of metal ions and other compounds. Their ability to form stable complexes with metals makes them valuable in environmental monitoring and clinical diagnostics . -
Spectroscopic Studies :
The unique structural features of this compound allow for diverse spectroscopic applications, including UV-Vis and NMR spectroscopy. These techniques are essential for characterizing the compound and understanding its interactions with biological systems .
Case Studies
Case Study 1: Anti-inflammatory Mechanism
A study explored the anti-inflammatory effects of various hydrazone derivatives on macrophage cell lines. The results indicated that specific substitutions on the hydrazone framework significantly enhanced anti-inflammatory activity through inhibition of nitric oxide production and modulation of cytokine release .
Case Study 2: Anticancer Screening
In a screening assay targeting breast cancer cell lines, a series of hydrazone derivatives were evaluated for cytotoxic effects. The results showed that compounds with similar naphtho-thiophene structures exhibited potent cytotoxicity, suggesting potential for further development as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and physicochemical properties of the target compound with related derivatives:
Spectral and Functional Differences
- IR Spectroscopy: The target compound’s sulfonohydrazide group shows distinct νC=O (~1660 cm⁻¹) and νNH (~3300 cm⁻¹), whereas triazoles lack C=O but exhibit νC=S (~1250 cm⁻¹) . Schiff bases display νC=N (~1600 cm⁻¹) .
- NMR Trends : The dihydrothiophene protons in the target molecule resonate at δ ~2.5–3.5 ppm (CH₂), similar to ethyl ester precursors . Methoxy groups (δ ~3.8 ppm) and aromatic protons (δ ~6.5–8.0 ppm) are common across analogues .
Q & A
Q. What are the optimal synthetic routes for N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide?
- Methodological Answer : The synthesis involves sequential coupling of the naphthothiophene and benzenesulfonohydrazide moieties. A typical approach includes:
- Step 1 : Activation of 4-methoxybenzenesulfonyl chloride with hydrazine to form 4-methoxybenzenesulfonohydrazide.
- Step 2 : Reaction of 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid with thionyl chloride to generate the acyl chloride intermediate.
- Step 3 : Coupling the acyl chloride with the sulfonohydrazide under basic conditions (e.g., pyridine or triethylamine) in anhydrous THF or DCM at 0–5°C to minimize side reactions.
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of acyl chloride to sulfonohydrazide) to improve yields (typically 60–75%) .
Q. How can spectroscopic techniques confirm the molecular structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Key peaks include the carbonyl (C=O) stretch at ~1680–1700 cm⁻¹, sulfonyl (S=O) asymmetric/symmetric stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹, and N-H stretches at ~3200–3300 cm⁻¹.
- NMR :
- ¹H-NMR : Methoxy protons (OCH₃) resonate at δ 3.8–4.0 ppm. Aromatic protons in the naphthothiophene ring appear as multiplets at δ 7.2–8.5 ppm. Hydrazide NH protons are observed as broad singlets at δ 9.5–10.5 ppm.
- ¹³C-NMR : Carbonyl carbon at δ ~165–170 ppm; sulfonyl sulfur-linked carbons at δ ~125–140 ppm.
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ matching the molecular weight (C₂₀H₁₇N₂O₃S₂, theoretical MW: 413.49 g/mol).
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
Q. What solvents and conditions are suitable for recrystallization to achieve high purity?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., ethanol/water or DCM/hexane) for gradient recrystallization.
- Procedure : Dissolve the crude product in minimal hot ethanol, filter, and slowly add deionized water until cloudiness appears. Cool to 4°C for 12 hours.
- Purity Check : Monitor via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) to ensure >95% purity. Repetitive recrystallization may be needed for thermally stable batches .
Q. How does the methoxy substituent influence the compound’s electronic properties?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The methoxy group donates electrons via resonance, increasing electron density on the benzene ring, which stabilizes the sulfonohydrazide moiety.
- Experimental Validation : Compare UV-Vis spectra with analogs lacking the methoxy group. A bathochromic shift (~10–15 nm) in λₘₐ₅ indicates enhanced conjugation .
Q. What are the stability considerations for long-term storage?
- Methodological Answer :
- Storage Conditions : Protect from light and moisture. Store in amber vials under nitrogen at –20°C.
- Degradation Tests : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the sulfonohydrazide group is the primary degradation pathway. Add desiccants (e.g., silica gel) to containers to extend shelf life .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfonohydrazide group in nucleophilic reactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like Gaussian or Schrödinger Suite to model transition states. The sulfonohydrazide’s NH group acts as a nucleophile, with calculated Fukui indices (f⁻) >0.5 indicating high reactivity.
- Validation : Compare simulated reaction pathways (e.g., with alkyl halides) to experimental kinetic data. Adjust force fields to account for solvent effects (e.g., DMSO vs. THF) .
Q. What strategies resolve contradictory bioactivity data across different assay models?
- Methodological Answer :
- Multi-Model Analysis : Test the compound in parallel assays (e.g., enzyme inhibition, cell viability, and in vivo models). For example, if IC₅₀ values conflict between bacterial and mammalian cells, perform transcriptomic profiling to identify off-target effects.
- Dose-Response Optimization : Use Hill slope analysis to differentiate between specific binding and nonspecific aggregation. Validate with orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .
Q. How can the compound’s pharmacokinetic profile be optimized via structural modifications?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing methoxy with halogens or methyl groups). Assess logP (via shake-flask method) and plasma protein binding (equilibrium dialysis).
- In Silico ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration and CYP450 interactions. Prioritize analogs with lower topological polar surface area (TPSA <90 Ų) for improved bioavailability .
Q. What mechanistic insights explain its activity in enzyme inhibition assays?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten studies with varying substrate concentrations. A non-competitive inhibition pattern (unchanged Kₘ, reduced Vₘₐₓ) suggests binding to an allosteric site.
- X-Ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., carbonic anhydrase) to resolve binding modes. Identify key interactions, such as hydrogen bonds with active-site residues .
Q. How do steric effects from the naphthothiophene moiety influence binding to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding poses. The dihydronaphthothiophene’s planar structure may stack with aromatic residues (e.g., Phe, Tyr) via π-π interactions.
- Mutagenesis Studies : Engineer target proteins with bulkier residues (e.g., Trp→Ala) to test steric hindrance. Correlate with IC₅₀ shifts to quantify contribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
